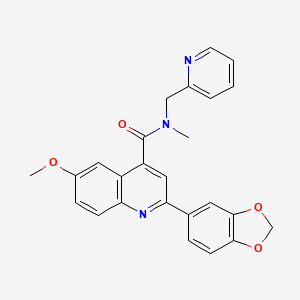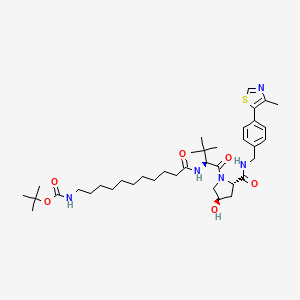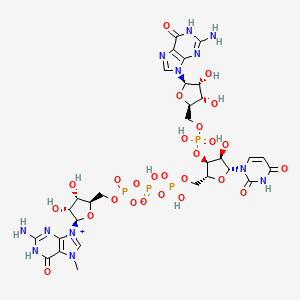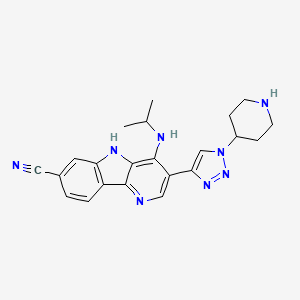
Irak4-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Irak4-IN-10 is a small molecule inhibitor targeting the interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are essential for innate immune responses . Inhibition of IRAK4 has been shown to have therapeutic potential in various inflammatory and autoimmune diseases, as well as certain cancers .
Preparation Methods
The synthesis of Irak4-IN-10 involves several key steps. The starting material, methyl cyanoacetate, undergoes a reaction with triethyl orthoformate to form an intermediate. This intermediate is then cyclized with hydrazine hydrate to produce pyrazolo[1,5-a]pyrimidine-3-carboxylate methyl ester. Subsequent reactions with various reagents, including thionyl chloride and acyl chlorides, lead to the formation of the final compound . Industrial production methods for this compound typically involve optimizing these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Irak4-IN-10 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of an oxidized derivative with altered biological activity.
Scientific Research Applications
Irak4-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of IRAK4 in various chemical reactions and pathways.
Biology: Employed in research to understand the signaling pathways mediated by IRAK4 and its role in immune responses.
Industry: Utilized in the development of new drugs targeting IRAK4 for various medical conditions.
Mechanism of Action
Irak4-IN-10 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). As a result, the production of pro-inflammatory cytokines and other immune responses are suppressed . The molecular targets and pathways involved include the TLR and IL-1R signaling pathways, which are critical for innate immune responses .
Comparison with Similar Compounds
Irak4-IN-10 is unique compared to other IRAK4 inhibitors due to its specific chemical structure and high potency. Similar compounds include:
BAY1834845 (Zabedosertib): Another potent IRAK4 inhibitor with a different chemical structure.
BAY1830839: A clinical candidate with similar inhibitory effects on IRAK4.
These compounds share the common goal of inhibiting IRAK4 but differ in their chemical structures and specific biological activities.
Properties
Molecular Formula |
C22H24N8 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-(1-piperidin-4-yltriazol-4-yl)-4-(propan-2-ylamino)-5H-pyrido[3,2-b]indole-7-carbonitrile |
InChI |
InChI=1S/C22H24N8/c1-13(2)26-21-17(19-12-30(29-28-19)15-5-7-24-8-6-15)11-25-20-16-4-3-14(10-23)9-18(16)27-22(20)21/h3-4,9,11-13,15,24,27H,5-8H2,1-2H3,(H,25,26) |
InChI Key |
SMMCMYVAAGAINB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C2C(=NC=C1C3=CN(N=N3)C4CCNCC4)C5=C(N2)C=C(C=C5)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


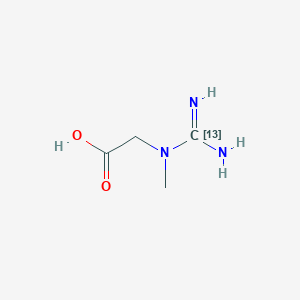
![4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12404933.png)
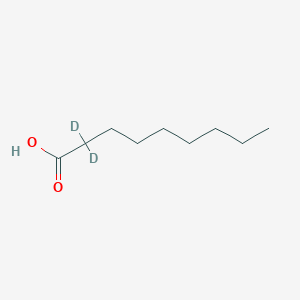
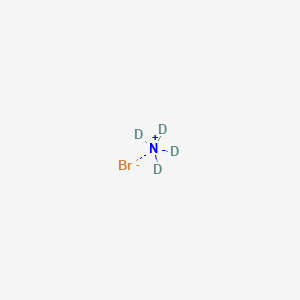
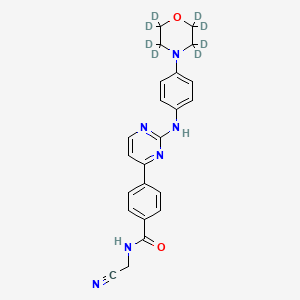
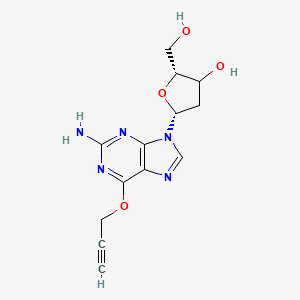
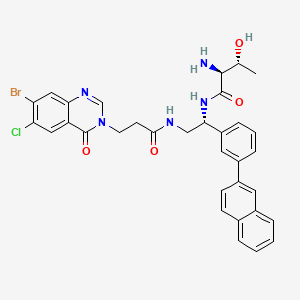
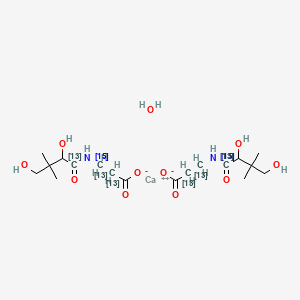
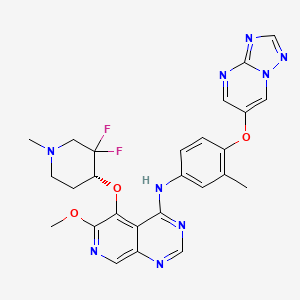
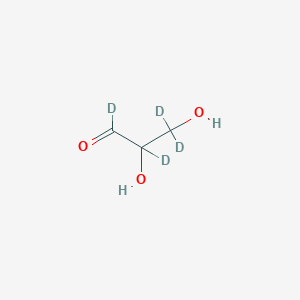
![[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid](/img/structure/B12404978.png)
